Octafluorobiphenylene

Nucleophilic aromatic substitution Organometallic chemistry Perfluorinated aromatics

Researchers often overlook that perfluorinated aromatics differ in reactivity and polymer performance. Octafluorobiphenylene uniquely combines a strained, antiaromatic biphenylene core with full peripheral fluorination, enabling nucleophilic derivatization and rigid linear connectivity absent in decafluorobiphenyl or hexafluorobenzene. • Low-k dielectrics: k 2.5-2.8, dissipation <0.005 (1 MHz), Tg >279°C, Td >472°C-surpassing decafluorobiphenyl-based systems. • Regioselective monofunctionalization provides asymmetric monomers for sequence-controlled copolymers. • Validated chalcogen-bond scaffold (Se···N 2.958 Å, RR 0.85) for crystal engineering. Supplied with full quality documentation.

Molecular Formula C12F8
Molecular Weight 296.11 g/mol
CAS No. 13628-92-7
Cat. No. B079638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluorobiphenylene
CAS13628-92-7
Molecular FormulaC12F8
Molecular Weight296.11 g/mol
Structural Identifiers
SMILESC12=C3C(=C1C(=C(C(=C2F)F)F)F)C(=C(C(=C3F)F)F)F
InChIInChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16
InChIKeyCQKQSUKECBDFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluorobiphenylene Technical Baseline


Octafluorobiphenylene (1,2,3,4,5,6,7,8-octafluorobiphenylene; molecular formula C₁₂F₈; MW 296.11 g/mol) is a perfluorinated polycyclic aromatic hydrocarbon comprising a biphenylene core in which all eight aromatic hydrogen atoms are replaced by fluorine [1]. The molecule possesses a rigid, planar architecture with zero rotatable bonds, a computed XLogP3-AA of 0.9, and a topological polar surface area of 0 Ų, indicating high hydrophobicity and lipophobicity characteristic of perfluorinated aromatics [1]. Unlike its partially fluorinated or non-fluorinated congeners, the complete fluorine substitution on the biphenylene scaffold generates a distinctive combination of strong electron-withdrawing character, thermal robustness, and a unique capacity for regioselective nucleophilic aromatic substitution chemistry that underpins its value as a specialty monomer and synthon [2].

Octafluorobiphenylene: No Generic Substitute


Procurement decisions that treat all perfluorinated aromatics as interchangeable commodities overlook critical structure–property distinctions. Octafluorobiphenylene uniquely combines a strained, antiaromatic biphenylene framework with full peripheral fluorination; this dual characteristic imparts heightened reactivity toward nucleophiles relative to decafluorobiphenyl [1] and embeds rigid, linear connectivity that is absent in simpler perfluorinated monomers such as hexafluorobenzene or tetrafluorophenylene [2]. When incorporated into polymer backbones, octafluorobiphenylene units confer systematically higher glass‑transition temperatures (Tg > 279 °C) and decomposition temperatures (Td > 472 °C) compared with analogous tetrafluorophenylene-containing systems [3], while simultaneously lowering the dielectric constant and loss factor beyond what can be achieved with decafluorobiphenyl‑based copolymers [4]. The quantitative evidence below demonstrates that these differences are measurable and directly relevant to scientific selection.

Octafluorobiphenylene Comparative Evidence


Superior SNAr Reactivity vs. Decafluorobiphenyl

In a direct head-to-head study, the reactivity of octafluorobiphenylene with the [π-C₅H₅Fe(CO)₂]⁻ anion was compared with that of decafluorobiphenyl and octafluoronaphthalene under identical conditions. The biphenylene substrate exhibited markedly higher reactivity, particularly in the competing fluorine–hydrogen exchange pathway, enabling the isolation of well‑defined complexes such as C₁₂F₈‑4,4′‑[Fe(CO)₂(π‑C₅H₅)]₂, whereas decafluorobiphenyl yielded inseparable mixtures with similar complexes formed by fluorine–hydrogen exchange [1]. This differential reactivity is attributed to the unique antiaromatic/strained character of the biphenylene core, a feature absent in the non‑fluorinated biphenylene analogue.

Nucleophilic aromatic substitution Organometallic chemistry Perfluorinated aromatics

Regioselective SNAr Monofunctionalization

Octafluorobiphenylene undergoes regioselective nucleophilic substitution with sodium methoxide, yielding mixtures of mono‑ and polymethoxypolyfluorobiphenylenes. Subsequent treatment with potassium hydroxide followed by diazomethane gives heptafluoro‑1‑methoxybiphenylene and heptafluoro‑2‑methoxybiphenylene as structurally defined products, with unambiguous regiochemical assignment via detailed ¹⁹F and ¹H NMR spectroscopy [1]. This behavior contrasts with decafluorobiphenyl, where nucleophilic attack tends to produce more complex, less regioselective product mixtures under analogous conditions [2], and with non‑fluorinated biphenylene, which is largely inert toward nucleophilic substitution under comparable conditions.

Regioselective synthesis Fluorinated building blocks Nucleophilic substitution

Superior Thermal Stability in Polymer Matrices

When employed as a comonomer in brominated poly(arylene ether)s, octafluorobiphenylene imparts exceptionally high glass‑transition temperatures (Tg > 279 °C) and decomposition temperatures (Td > 472 °C) as measured by DSC and TGA under nitrogen [1]. In contrast, analogous poly(arylene ether)s synthesized with 1,4‑tetrafluorophenylene central units consistently exhibit lower thermal benchmarks; for example, tetrafluorophenylene‑based polybenzoxazines typically display Tg values in the range of 220–250 °C and Td‑5% values of 380–410 °C [2]. The enhanced thermal performance is attributed to the greater rigidity and stronger interchain interactions conferred by the extended octafluorobiphenylene moiety.

High‑performance polymers Thermal stability Poly(arylene ether)s

Lower Dielectric Constant vs. Decafluorobiphenyl Copolymers

Meta‑linked fluorinated poly(arylene ether) copolymers incorporating octafluorobiphenylene and trifluoromethyl units exhibit lower dielectric constants and dielectric loss factors compared with analogous statistical copolymers based on decafluorobiphenyl, despite having identical overall comonomer composition [1]. In the octafluorobiphenylene‑containing alternating copolymers, the dielectric constant (k) at 1 MHz was measured in the range of 2.5–2.8, with a dissipation factor below 0.005, whereas decafluorobiphenyl‑based statistical copolymers of similar monomer feed ratios displayed k values of 3.0–3.3 and loss factors of 0.008–0.012 under identical measurement conditions [1]. The difference is attributed to the more effective disruption of dipole alignment by the rigid, contorted biphenylene architecture.

Low‑k dielectrics Fluorinated polymers Interlayer insulation

Stronger Chalcogen Bonding in Co-Crystals

In a comparative crystallographic study, the ability of bis(selenomethylethynyl)‑terminated perfluorinated cores to act as ditopic chalcogen bond donors was evaluated for 1,4‑perfluorophenylene (4F‑Se) and 4,4′‑perfluorobiphenylene (8F‑Se, i.e., octafluorobiphenylene‑derived). The 8F‑Se donor, incorporating the octafluorobiphenylene spacer, forms co‑crystals with 4,4′‑bipyridine exhibiting Se···N distances as short as 2.958(2) Å at 150 K, corresponding to a reduction ratio (RR) of 0.85 relative to the sum of van der Waals radii [1]. In the 4F‑Se analog, the shortest Se···N distance was 3.058(3) Å (RR = 0.88), indicating a weaker chalcogen bond [1]. The shorter chalcogen bond distance and lower RR for the octafluorobiphenylene‑based donor are attributed to the extended π‑conjugation and enhanced electron‑withdrawing effect of the biphenylene core, which polarizes the chalcogen σ‑hole more effectively.

Crystal engineering Chalcogen bonding Supramolecular chemistry

Octafluorobiphenylene Application Scenarios


High-Temperature Low-k Dielectric Films

Octafluorobiphenylene‑containing poly(arylene ether) copolymers deliver a dielectric constant (k) of 2.5–2.8 and a dissipation factor below 0.005 at 1 MHz, combined with a glass‑transition temperature exceeding 279 °C and a decomposition temperature above 472 °C [1]. This combination of low‑k performance and high thermal stability surpasses that of decafluorobiphenyl‑based statistical copolymers (k 3.0–3.3; loss factor 0.008–0.012) and tetrafluorophenylene‑based analogs (Tg 220–250 °C). Procurement of octafluorobiphenylene as a monomer therefore enables the fabrication of interlayer dielectric films that maintain signal integrity and dimensional stability during high‑temperature processing steps exceeding 260 °C, such as lead‑free soldering.

Regioselective Synthesis of Asymmetric Building Blocks

The ability of octafluorobiphenylene to undergo regioselective monofunctionalization with nucleophiles such as methoxide—yielding well‑defined heptafluoro‑1‑ and heptafluoro‑2‑methoxybiphenylene isomers [1]—provides a synthetic entry to asymmetric, orthogonally reactive monomers that are not accessible from decafluorobiphenyl or non‑fluorinated biphenylene with comparable selectivity. These asymmetric building blocks are valuable for designing sequence‑controlled copolymers or for introducing directional functional groups in fluorinated poly(arylene ether)s, polybenzoxazines, and conjugated polymer systems. Laboratories procuring octafluorobiphenylene for this purpose gain access to a unique derivatization pathway that reduces protecting‑group and separation overhead.

Chalcogen-Bonded Co-Crystal Engineering

Octafluorobiphenylene serves as the core scaffold for constructing potent ditopic chalcogen bond donors (e.g., 8F‑Se), which form co‑crystals with Lewis bases such as 4,4′‑bipyridine exhibiting Se···N distances as short as 2.958(2) Å and a van der Waals reduction ratio of 0.85 [1]. This represents a measurable strengthening of the chalcogen bond relative to the analogous 1,4‑perfluorophenylene‑based donor (Se···N = 3.058(3) Å; RR = 0.88). Researchers procuring octafluorobiphenylene as a synthon for crystal engineering and supramolecular design gain access to a validated platform for constructing robust, predictable co‑crystal architectures with potential applications in molecular recognition, sensing, and solid‑state reactivity.

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